molecular formula C20H20ClNO4 B563548 Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate CAS No. 1189473-03-7

Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate

Cat. No.: B563548
CAS No.: 1189473-03-7
M. Wt: 376.851
InChI Key: VCWSZWDBRMAJJJ-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate, also known as this compound, is a useful research compound. Its molecular formula is C20H20ClNO4 and its molecular weight is 376.851. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Diethyl-(6-chloro-2-carbazolyl)methyl-d3 Malonate is an intermediate in the synthesis of the anti-inflammatory drug Carprofen . The primary targets of this compound are likely similar to those of Carprofen, which are the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

The compound likely interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity. This inhibition prevents the biosynthesis of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The key biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of prostaglandins, which are responsible for mediating inflammation and pain .

Pharmacokinetics

Carprofen has a half-life of 10 to 12 hours and has shown no fecal blood loss . It is effective for acute and chronic pain while being unique in causing no gastrointestinal effects .

Result of Action

The molecular and cellular effects of the compound’s action would be a reduction in the levels of prostaglandins due to the inhibition of the COX enzymes. This would result in a decrease in inflammation and pain .

Properties

IUPAC Name

diethyl 2-(6-chloro-9H-carbazol-2-yl)-2-(trideuteriomethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h6-11,22H,4-5H2,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWSZWDBRMAJJJ-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661921
Record name Diethyl (6-chloro-9H-carbazol-2-yl)[(~2~H_3_)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189473-03-7
Record name Diethyl (6-chloro-9H-carbazol-2-yl)[(~2~H_3_)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.